N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide
Description
Properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-6-8-13(9-7-12)18(23)22-19-20-10-14-11-24-16-5-3-2-4-15(16)17(14)21-19/h2-10H,11H2,1H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUIPWFZREHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3COC4=CC=CC=C4C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide typically involves the condensation of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is facilitated by the presence of suitable catalysts and solvents under controlled temperature conditions. The key steps in the synthesis include:
Preparation of 3-benzoyl chromones: This involves the reaction of chromone derivatives with benzoyl chloride in the presence of a base such as pyridine.
Condensation with benzamidines: The 3-benzoyl chromones are then reacted with benzamidines under reflux conditions to form the desired chromeno-pyrimidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromeno-pyrimidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a fused chromone and pyrimidine ring system, contributing to its diverse biological activities. The synthesis typically involves the condensation of 3-benzoyl chromones with benzamidines through a multi-step reaction process. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with yields up to 94% through environmentally friendly approaches, eliminating the need for catalysts .
Medicinal Chemistry
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide has shown significant promise as a potential anticancer agent. Research indicates that it exhibits cytotoxic activity against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The mechanism involves binding to the active sites of CDKs, thereby preventing phosphorylation of target proteins necessary for cell cycle progression.
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in tumor growth and proliferation. Studies have demonstrated its effectiveness in inhibiting specific kinases, leading to reduced tumor cell viability .
Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines (e.g., Huh7 D12, Caco2) revealed that this compound exhibited micromolar cytotoxic activity with IC50 values ranging from 1.8 to 6 μM. Importantly, the compound showed minimal toxicity towards normal fibroblasts (IC50 > 25 μM), indicating a favorable therapeutic index .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. The results demonstrated significant inhibition rates that correlated with reduced proliferation of cancer cells .
Mechanism of Action
The mechanism of action of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The chromeno-pyrimidine scaffold is highly tunable, with substituents on the benzamide ring critically influencing physicochemical and pharmacological properties. Below is a comparative analysis of three derivatives:
Key Observations:
The nitro group (CAS 882747-75-3) introduces strong electron-withdrawing effects, which may stabilize negative charges but reduce membrane permeability due to increased polarity . The chloro group (CAS 866041-28-3) offers a balance between electron withdrawal and lipophilicity, often associated with improved bioavailability in similar scaffolds .
Synthetic Pathways: Analogous chromeno-pyrimidine derivatives (e.g., compound 4 in ) are synthesized via cyclocondensation reactions under reflux with acetic anhydride, suggesting shared synthetic routes for the target compound and its analogs .
Biological Implications: While direct activity data for the target compound are unavailable, derivatives with nitro or chloro substituents are often explored for antiproliferative or kinase-inhibitory roles. For example, highlights chromeno-pyrimidine analogs acting as ATP-competitive kinase inhibitors, implying that the target compound may exhibit similar mechanisms .
Pharmacological and Physicochemical Considerations
- Lipophilicity : The methyl substituent in the target compound likely enhances lipid solubility compared to the nitro and chloro derivatives, favoring passive diffusion across biological membranes .
- Toxicity : Chloro and nitro groups are associated with higher metabolic activation risks (e.g., reactive intermediate formation), whereas methyl groups are generally metabolically benign .
Biological Activity
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide (CAS No. 866041-30-7) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, drawing from various scientific sources.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its potential anti-cancer and neuroprotective effects.
Anti-Cancer Activity
Recent studies have indicated that derivatives of chromeno-pyrimidine compounds exhibit significant anti-cancer properties. For instance:
- A derivative structurally similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound:
- In vitro studies showed that it could protect neuronal cells from oxidative stress-induced damage. This was evidenced by improved cell viability in models exposed to amyloid-beta toxicity .
Case Study 1: Synthesis and Evaluation
A study synthesized this compound through a multi-step process involving cyclization reactions. The synthesized compound was then evaluated for its biological activity:
- Methodology : The synthesis involved the reaction of 4-methylbenzenecarboxylic acid with chromeno-pyrimidine intermediates.
- Results : The compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent activity .
Case Study 2: Neuroprotection in SH-SY5Y Cells
Another pivotal study focused on the neuroprotective effects of this compound:
- Methodology : SH-SY5Y neuroblastoma cells were treated with varying concentrations of this compound prior to exposure to oxidative stressors.
- Results : The compound significantly increased cell viability and reduced markers of oxidative stress compared to control groups .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | 866041-30-7 | Anti-cancer, Neuroprotective | 1.5 (cancer), 0.9 (neuroprotection) |
| Chromeno[3,2-c]pyridine Derivative | Various | Antimicrobial | 87.9 (antimicrobial) |
| Other Chromeno Derivatives | Various | Anti-Alzheimer's | 0.89 (MAO B inhibitor) |
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound ID | Substituent | PI3Kα IC₅₀ (μM) | Cytotoxicity (A549 IC₅₀, μM) | Source |
|---|---|---|---|---|
| 14d | 4-Fluorophenyl | 8.7 | 18.2 | |
| 14e | 4-Bromophenyl | 9.5 | 21.4 | |
| 14g | Phenyl | 15.6 | 25.8 |
Q. Table 2: Computational ADMET Predictions
| Parameter | Predicted Value | Threshold | Tool |
|---|---|---|---|
| logP | 2.8 | <5 | SwissADME |
| Water Solubility (LogS) | -4.2 | >-6 | ADMETLab |
| CYP2D6 Inhibition | No | Non-inhibitor | PreADMET |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
